molecular formula C7H12N2O B14398536 3-Butyl-4-methyl-1,2,5-oxadiazole CAS No. 88406-39-7

3-Butyl-4-methyl-1,2,5-oxadiazole

Katalognummer: B14398536
CAS-Nummer: 88406-39-7
Molekulargewicht: 140.18 g/mol
InChI-Schlüssel: YSIPJVVRWAJACH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butyl-4-methyl-1,2,5-oxadiazole is a heterocyclic compound containing a five-membered ring with one oxygen and two nitrogen atoms. This compound belongs to the oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-4-methyl-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the oxidative cyclization of N-acylhydrazones using various oxidants such as copper(II) triflate (Cu(OTf)2), iodine (I2), or hypervalent iodine . The reaction conditions often include the use of solvents like toluene or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the choice of reagents and solvents may be optimized to reduce costs and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

3-Butyl-4-methyl-1,2,5-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 3-Butyl-4-methyl-1,2,5-oxadiazole involves its interaction with various molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

3-Butyl-4-methyl-1,2,5-oxadiazole can be compared with other oxadiazole derivatives:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and methyl groups can influence its lipophilicity and ability to interact with biological targets, making it a valuable compound for further research and development .

Eigenschaften

CAS-Nummer

88406-39-7

Molekularformel

C7H12N2O

Molekulargewicht

140.18 g/mol

IUPAC-Name

3-butyl-4-methyl-1,2,5-oxadiazole

InChI

InChI=1S/C7H12N2O/c1-3-4-5-7-6(2)8-10-9-7/h3-5H2,1-2H3

InChI-Schlüssel

YSIPJVVRWAJACH-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1=NON=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.